molecular formula C21H19F3N2O5 B11498509 ethyl 1-(furan-2-ylmethyl)-2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 1-(furan-2-ylmethyl)-2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11498509
M. Wt: 436.4 g/mol
InChI Key: CVXBRZXMFBMFCM-UHFFFAOYSA-N
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Description

ETHYL 4-BENZAMIDO-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that features a pyrrole ring substituted with various functional groups, including a benzamido group, a furan ring, and a trifluoromethyl group

Preparation Methods

The synthesis of ETHYL 4-BENZAMIDO-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using benzoyl chloride and an amine.

    Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 4-BENZAMIDO-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or furan rings, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 4-BENZAMIDO-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-BENZAMIDO-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group may facilitate binding to proteins, while the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability. The furan ring may contribute to the compound’s overall reactivity and ability to form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

ETHYL 4-BENZAMIDO-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 4-BENZAMIDO-1-[(THIOPHEN-2-YL)METHYL]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: This compound features a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.

    ETHYL 4-BENZAMIDO-1-[(PYRIDIN-2-YL)METHYL]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: The presence of a pyridine ring can influence the compound’s basicity and ability to participate in coordination chemistry.

    ETHYL 4-BENZAMIDO-1-[(PHENYL)METHYL]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: A phenyl ring instead of a furan ring can affect the compound’s hydrophobicity and interaction with biological targets.

These comparisons highlight the unique structural features and potential advantages of ETHYL 4-BENZAMIDO-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE in various applications.

Properties

Molecular Formula

C21H19F3N2O5

Molecular Weight

436.4 g/mol

IUPAC Name

ethyl 4-benzamido-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C21H19F3N2O5/c1-3-30-18(28)16-13(2)26(12-15-10-7-11-31-15)19(29)20(16,21(22,23)24)25-17(27)14-8-5-4-6-9-14/h4-11H,3,12H2,1-2H3,(H,25,27)

InChI Key

CVXBRZXMFBMFCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1(C(F)(F)F)NC(=O)C2=CC=CC=C2)CC3=CC=CO3)C

Origin of Product

United States

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